![molecular formula C8H11NO B586940 DL-Phenylethanolamine-d5 CAS No. 1794754-48-5](/img/no-structure.png)
DL-Phenylethanolamine-d5
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Description
DL-Phenylethanolamine-d5 is a biochemical used for proteomics research . It is a stable isotope-labeled compound used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .
Synthesis Analysis
A synthetic method was developed to construct beta-agonist phenylethanolamine A (PEAA) in good yield with 4-nitrobenzyl bromide as the starting material, which underwent S N 2 reaction with ethyl acetoacetate, followed by hydrolysis with concentrated HCl and amination by Leukart reaction .Molecular Structure Analysis
The molecular formula of DL-Phenylethanolamine-d5 is C8H6D5NO, and its molecular weight is 142.21 . The structure of Phenylethanolamine, which DL-Phenylethanolamine-d5 is derived from, is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Phenylethanolamines, including DL-Phenylethanolamine-d5, play a central role in medicinal chemistry. They are present in key therapeutic targets and are part of many medicinal chemistry hits and appealing screening compounds .Safety and Hazards
Future Directions
properties
CAS RN |
1794754-48-5 |
---|---|
Product Name |
DL-Phenylethanolamine-d5 |
Molecular Formula |
C8H11NO |
Molecular Weight |
142.213 |
IUPAC Name |
2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/i1D,2D,3D,4D,5D |
InChI Key |
ULSIYEODSMZIPX-RALIUCGRSA-N |
SMILES |
C1=CC=C(C=C1)C(CN)O |
synonyms |
α-(Aminomethyl)benzenemethanol-d5; α-(Aminomethyl)benzyl Alcohol-d5; Bisnorephedrine-d5; (RS)-2-Amino-1-phenylethanol-d5; (±)-1-Phenylethanolamine-d5; (±)-2-Amino-1-phenylethanol-d5; (±)-Phenylethanolamine-d5; (±)-α-Phenylglycinol-d5; β-Hydroxyphen |
Origin of Product |
United States |
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